Key Intermediate for Methapyrilene Synthesis
N-(2-Thienylmethyl)pyridin-2-amine is a documented and essential intermediate in the synthesis of Methapyrilene Hydrochloride, a classic H1-antihistamine . Its utility is validated by its detection as a primary metabolite (TMAP) in multiple species' liver microsome studies, confirming its in vivo relevance in antihistamine pharmacology [1]. This specific pathway contrasts with alternative synthetic routes that may require different, less characterized intermediates.
| Evidence Dimension | Synthetic Intermediate Utility |
|---|---|
| Target Compound Data | Key intermediate in Methapyrilene synthesis; identified as metabolite N-(2-Thienylmethyl)-2-aminopyridine (TMAP) in rat and rabbit liver microsomes. |
| Comparator Or Baseline | Alternative antihistamine intermediates (e.g., simple pyridine derivatives) lack the specific thienylmethyl group required for the Methapyrilene pharmacophore. |
| Quantified Difference | Presence of the thienylmethyl group is structurally required for Methapyrilene synthesis; alternative intermediates do not yield the target drug. |
| Conditions | Synthetic organic chemistry; in vitro liver microsome metabolism assay (rat, guinea pig, rabbit). |
Why This Matters
For researchers studying antihistamine pharmacology or drug metabolism, this compound is the only commercially available intermediate that directly maps to a well-characterized historical drug and its metabolic pathway.
- [1] Kelly, D. W., & Slatter, J. G. (1991). Species differences in the in vitro metabolism of methapyrilene. PubMed. View Source
